![molecular formula C17H24ClN3OS B10855424 [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is often utilized in scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate typically involves the reaction of phenothiazine derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenothiazine sulfoxides, while reduction can produce phenothiazine derivatives with altered electronic properties.
Applications De Recherche Scientifique
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in staining techniques for visualizing cellular components.
Industry: The compound is used in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate involves its interaction with specific molecular targets. For instance, in medical applications, it targets bacterial cell membranes, disrupting their integrity and leading to cell death . The compound also inhibits certain enzymes and pathways, contributing to its antibacterial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Blue: A well-known dye with similar structural features and applications.
Phenothiazine Derivatives: Compounds with related chemical structures and reactivity.
Uniqueness
What sets [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate apart is its specific combination of functional groups, which confer unique reactivity and applications. Its ability to undergo various chemical reactions and its effectiveness in biological systems make it a valuable compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
C17H24ClN3OS |
|---|---|
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate |
InChI |
InChI=1S/C16H18N3S.CH4.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;/h5-10H,1-4H3;1H4;1H;1H2/q+1;;;/p-1 |
Clé InChI |
NLHPYMROPOTKGP-UHFFFAOYSA-M |
SMILES canonique |
C.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


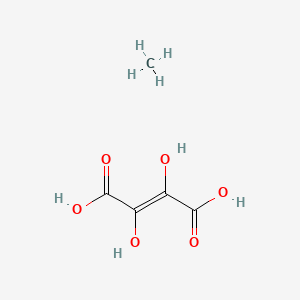
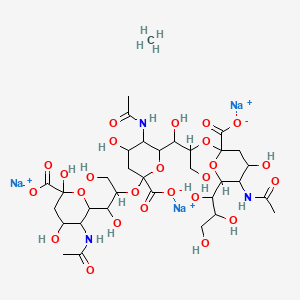
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)

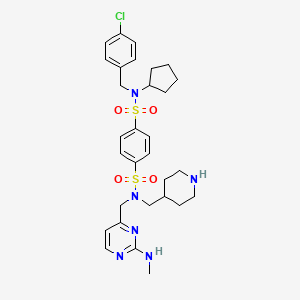
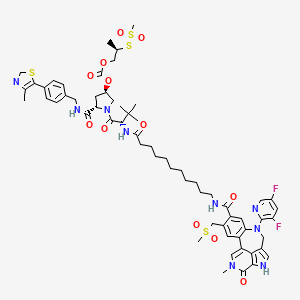

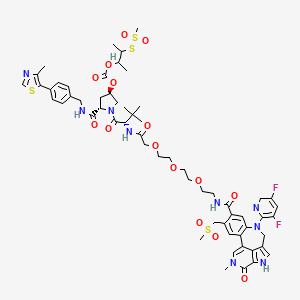
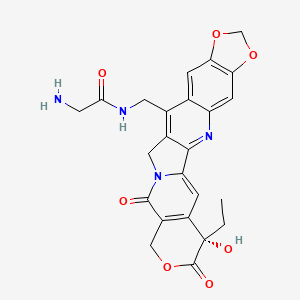
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)
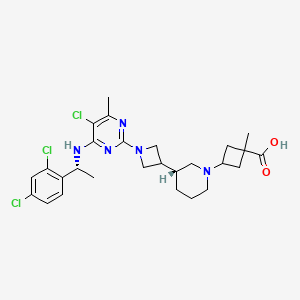
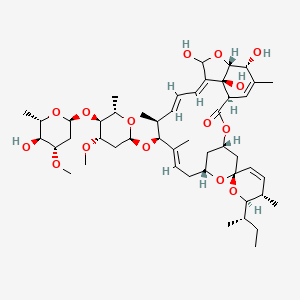

![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
